3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione

Radiosensitizer Hypoxic cell Sensitizer enhancement ratio

3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione (CAS 92609-64-8) is a synthetic 3,5-disubstituted-2,1-benzisoxazole-4,7-dione derivative with the molecular formula C14H7Cl2NO4 and a molecular weight of 324.1 g/mol. The compound belongs to the broader benzisoxazole-4,7-dione class, which has been investigated for radiosensitizer activity , CDC25 phosphatase inhibition , and antifungal properties.

Molecular Formula C14H7Cl2NO4
Molecular Weight 324.1 g/mol
CAS No. 92609-64-8
Cat. No. B12885580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione
CAS92609-64-8
Molecular FormulaC14H7Cl2NO4
Molecular Weight324.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)C2=C(C1=O)C(=NO2)C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C14H7Cl2NO4/c1-20-9-5-8(18)14-11(13(9)19)12(17-21-14)10-6(15)3-2-4-7(10)16/h2-5H,1H3
InChIKeyRJIVODDACGWSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione (CAS 92609-64-8): Compound Identity and Evidence Availability


3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione (CAS 92609-64-8) is a synthetic 3,5-disubstituted-2,1-benzisoxazole-4,7-dione derivative with the molecular formula C14H7Cl2NO4 and a molecular weight of 324.1 g/mol . The compound belongs to the broader benzisoxazole-4,7-dione class, which has been investigated for radiosensitizer activity [1], CDC25 phosphatase inhibition [2], and antifungal properties [3]. Critically, a systematic search of the peer-reviewed literature and patent databases conducted for this guide did not identify any primary research study in which this specific compound was synthesized, characterized, or tested in biological assays alongside structurally defined comparators. The evidence presented below is therefore predominantly class-level inference; users seeking compound-specific quantitative data should verify availability of newly published primary studies before procurement.

Structural Determinants of Differentiation for 3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione Within the 2,1-Benzisoxazole-4,7-dione Class


Compounds within the 3,5-disubstituted-2,1-benzisoxazole-4,7-dione class cannot be treated as interchangeable procurement items because both the C3-aryl and C5-substituent independently modulate the quinone reduction potential, which is the primary determinant of electron-affinic radiosensitizer activity [1]. In the foundational study by Suto et al., altering the C3-aryl group from phenyl to substituted-phenyl shifted reduction potentials across a range of -0.63 to -0.86 V, directly impacting sensitizer enhancement ratios (SER) [1]. The 2,6-dichlorophenyl substituent present in the target compound is electron-withdrawing, which is predicted to yield a more positive reduction potential than unsubstituted phenyl analogs, a property that may place this compound within or outside the optimal window for biological electron-affinic activity (approximately -0.30 to -0.40 V for established sensitizers) [1]. The C5-methoxy group further differentiates this compound from C5-amino and C5-anilino analogs described in CDC25 phosphatase inhibitor patents, where the C5-substituent governs target binding interactions [2]. These structure-activity relationships mean that even closely related benzisoxazole-4,7-diones with different substitution patterns cannot be assumed to exhibit equivalent biological profiles.

Quantitative Differentiation Evidence for 3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione vs. Structural Analogs


In Vitro Radiosensitizer Enhancement Ratio (SER) Range for the 3,5-Disubstituted-2,1-benzisoxazole-4,7-dione Class vs. 2-Nitroimidazole Standard Misonidazole

The 3,5-disubstituted-2,1-benzisoxazole-4,7-dione class, to which the target compound belongs, has been demonstrated to achieve in vitro sensitizer enhancement ratios (SER) of 2.0–2.4 at concentrations ≤0.5 mM when evaluated in hypoxic cell radiosensitization assays [1]. The most potent exemplars in the series (compounds 14 and 18) achieved SER values of 2.0 and 2.4 at 0.38 mM, respectively [1]. For comparison, the clinically benchmarked 2-nitroimidazole radiosensitizer misonidazole typically achieves SER values of 1.5–2.0 under comparable conditions [1]. The target compound was not among the specific congeners tested in this study; therefore, its individual SER value has not been determined. However, the class-level SER range of 2.0–2.4 at sub-millimolar concentrations provides a quantitative baseline against which procurement decisions can be benchmarked once compound-specific data become available.

Radiosensitizer Hypoxic cell Sensitizer enhancement ratio

Reduction Potential of the 3,5-Disubstituted-2,1-benzisoxazole-4,7-dione Class vs. Optimal Electron-Affinic Radiosensitizer Window

Cyclic voltammetry measurements of the 3,5-disubstituted-2,1-benzisoxazole-4,7-dione class established reduction potentials in the range of -0.63 to -0.86 V, which are slightly more positive than those of the 2-nitroimidazole class [1]. In contrast, the optimal reduction potential range for effective electron-affinic radiosensitizers has been reported as -0.30 to -0.40 V [1]. This places the benzisoxazole-4,7-dione class outside the empirically defined optimal window, a factor that may contribute to the observed lack of in vivo radiosensitizing activity for this class despite potent in vitro SER values [1]. The target compound possesses an electron-withdrawing 2,6-dichlorophenyl group at C3, which is predicted to shift the reduction potential to a more positive (less negative) value relative to unsubstituted phenyl analogs; however, no cyclic voltammetry data have been published for this specific derivative.

Reduction potential Cyclic voltammetry Electron affinity

CDC25 Phosphatase Inhibitory Activity of Benzooxazole-4,7-dione Derivatives in Patent Claims vs. Unsubstituted Quinone Cores

U.S. Patent Application US20090131428A1 claims benzooxazole-4,7-dione and benzothiazole-4,7-dione derivatives as inhibitors of CDC25 phosphatases, particularly CDC25-C, and/or CD45 phosphatase, with potential application in cancer treatment [1]. The patent's generic Formula (I) encompasses the target compound's core structure, and the specification teaches that the quinone moiety is essential for CDC25 inhibitory activity, while the nature of substituents on the heterocyclic ring modulates potency and selectivity [1]. No specific IC50 data for the target compound are disclosed in the patent. For context, related heterocyclic quinone CDC25 inhibitors (e.g., IRC-083864, a bis-quinone) have been reported as the most potent CDC25 inhibitors to date when characterized by molecular modeling and NMR studies [2]. The target compound's 2,6-dichlorophenyl and 5-methoxy substitution pattern differentiates it from the 5-amino- and 5-anilino-substituted analogs predominantly exemplified in the patent literature [1].

CDC25 phosphatase Cancer Cell cycle

Antifungal Activity of Benzo[d]oxazole-4,7-dione Class vs. 5-Fluorocytosine Reference Standard

Ryu et al. (2009) synthesized and tested a series of benzo[d]oxazole-4,7-diones for in vitro antifungal activity against pathogenic fungi, using 5-fluorocytosine as a reference standard [1]. Several compounds in this class exhibited potent antifungal activity with MIC values comparable to the reference agent [1]. Notably, the study employed a 1,3-benzoxazole-4,7-dione core (benzo[d]oxazole), which differs from the 2,1-benzisoxazole-4,7-dione (benzisoxazole) core of the target compound; the position of the nitrogen atom in the heterocyclic ring can influence quinone redox behavior and target binding [1]. The target compound has not been evaluated in this or any other published antifungal assay. The class-level demonstration of antifungal activity establishes antifungal screening as a relevant application direction, but does not provide quantitative data for the specific compound.

Antifungal MIC Pathogenic fungi

Evidence-Based Application Scenarios for 3-(2,6-Dichlorophenyl)-5-methoxy-1,2-benzoxazole-4,7-dione


Non-Nitro Hypoxic Cell Radiosensitizer Lead Optimization

The 3,5-disubstituted-2,1-benzisoxazole-4,7-dione class has demonstrated in vitro SER values of 2.0–2.4 at sub-millimolar concentrations, exceeding misonidazole's SER of 1.5–2.0 [1]. The target compound's 2,6-dichlorophenyl substituent is predicted to yield a reduction potential more positive than the class average (-0.63 to -0.86 V), potentially moving it closer to the optimal window of -0.30 to -0.40 V [1]. This compound may serve as a structural probe for evaluating whether electron-withdrawing C3-aryl substitution can shift the benzisoxazole-4,7-dione reduction potential sufficiently toward the optimal window to restore in vivo activity, which was absent for the originally characterized congeners [1].

CDC25 Phosphatase Inhibitor Screening in Oncology

The general Formula (I) of U.S. Patent Application US20090131428A1 encompasses the target compound within the scope of claimed CDC25-C and CD45 phosphatase inhibitors [2]. The C5-methoxy substitution differentiates this compound from the predominantly C5-amino and C5-anilino analogs described in the patent literature [2]. Researchers seeking to expand the structure-activity relationship (SAR) of quinone-based CDC25 inhibitors may procure this compound to evaluate whether a C5-methoxy group maintains or modulates CDC25 inhibitory potency relative to C5-amino congeners.

Antifungal Structure-Activity Relationship Expansion

Although the published antifungal data pertain to the 1,3-benzoxazole-4,7-dione (benzo[d]oxazole) core rather than the 2,1-benzisoxazole-4,7-dione core of the target compound [3], the demonstrated potent antifungal activity of the broader quinone-fused oxazole class supports inclusion of this compound in antifungal screening cascades. The 2,6-dichlorophenyl substitution may enhance lipophilicity and membrane penetration relative to unsubstituted or mono-substituted phenyl analogs, a property that can be evaluated in head-to-head MIC comparisons with published benzo[d]oxazole-4,7-dione derivatives [3].

Chemical Biology Probe for Quinone Redox Pharmacology

The 4,7-dione (para-quinone) motif is a well-established pharmacophore for redox-cycling and electrophilic mechanisms. The target compound combines this motif with a 2,1-benzisoxazole heterocycle and an electron-withdrawing 2,6-dichlorophenyl group, creating a unique redox profile that may differ from both 1,4-naphthoquinone and 1,3-benzoxazole-4,7-dione analogs [1][3]. This compound can serve as a tool compound for comparative redox profiling studies employing cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy to quantify the effect of the 2,1-benzisoxazole scaffold on quinone reduction potential and radical stability.

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